molecular formula C13H23NO4 B8186224 cis-2-(Boc-aminomethyl)-cyclohexanecarboxylic acid

cis-2-(Boc-aminomethyl)-cyclohexanecarboxylic acid

Cat. No.: B8186224
M. Wt: 257.33 g/mol
InChI Key: IUQFRNOACLZZOH-NXEZZACHSA-N
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Description

cis-2-(Boc-aminomethyl)-cyclohexanecarboxylic acid: is a chemical compound that features a cyclohexane ring with a carboxylic acid group and a Boc-protected aminomethyl group in the cis configuration. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(Boc-aminomethyl)-cyclohexanecarboxylic acid typically involves the following steps:

    Formation of the cyclohexane ring: This can be achieved through various cyclization reactions.

    Introduction of the carboxylic acid group: This is often done through oxidation reactions.

    Protection of the aminomethyl group: The Boc group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The Boc-protected aminomethyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Derivatives like esters or amides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

  • Used as an intermediate in the synthesis of more complex molecules.
  • Employed in the study of reaction mechanisms and stereochemistry.

Biology

  • Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine

  • Explored for its potential use in drug development, particularly in the design of prodrugs.

Industry

  • Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of cis-2-(Boc-aminomethyl)-cyclohexanecarboxylic acid depends on its specific application. In general, the Boc group protects the amine during reactions, preventing unwanted side reactions. The carboxylic acid group can participate in various chemical reactions, acting as a nucleophile or electrophile depending on the conditions.

Comparison with Similar Compounds

  • cis-3-(Boc-aminomethyl)cyclobutanol
  • cis-4-Aminocyclohexanecarboxylic acid
  • cis-2-(tert-Butoxycarbonylamino)-1-cyclopentanecarboxylic acid

Uniqueness:

  • The specific configuration and functional groups of cis-2-(Boc-aminomethyl)-cyclohexanecarboxylic acid make it unique in its reactivity and applications. The cis configuration can influence the compound’s stereochemistry and, consequently, its interactions in chemical and biological systems.

Properties

IUPAC Name

(1R,2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-6-4-5-7-10(9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQFRNOACLZZOH-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CCCC[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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